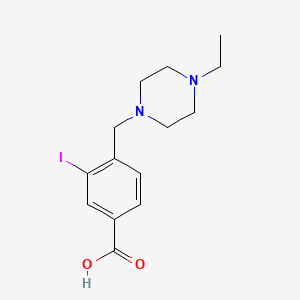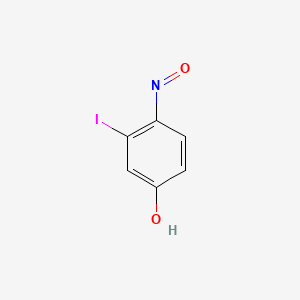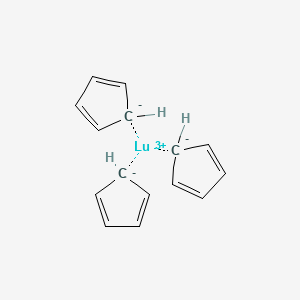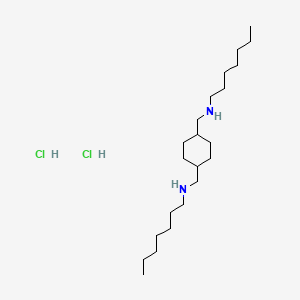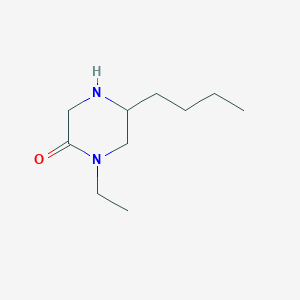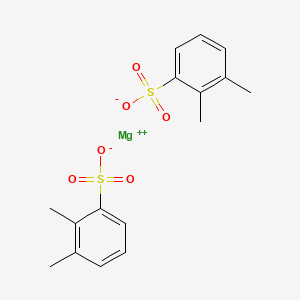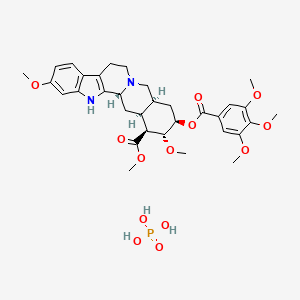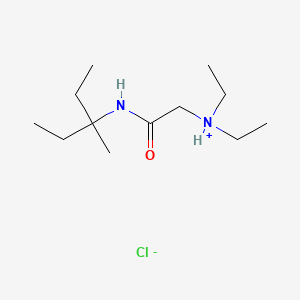
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate is a complex compound that belongs to the class of metal-organic frameworks (MOFs). These frameworks are formed by coordination bonds between metal ions and organic ligands. This particular compound incorporates cobalt(2+) ions and 4-pyridin-4-ylpyridine ligands, along with 5-aminobenzene-1,3-dicarboxylate as the organic linker. The hexahydrate form indicates the presence of six water molecules in the structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate typically involves the reaction of cobalt(2+) salts with 5-aminobenzene-1,3-dicarboxylate and 4-pyridin-4-ylpyridine under hydrothermal conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) or water at elevated temperatures (usually around 120-180°C) for several hours to days. The resulting product is then cooled and filtered to obtain the crystalline MOF .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve precise control of reaction conditions, including temperature, pressure, and solvent composition, to ensure high yield and purity of the final product. Automation and continuous flow reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate can undergo various chemical reactions, including:
Oxidation: The amino group on the 5-aminobenzene-1,3-dicarboxylate can be oxidized to form nitro or other oxidized derivatives.
Reduction: The cobalt(2+) ions can be reduced to cobalt(0) or cobalt(1+) under suitable conditions.
Substitution: The ligands in the MOF can be substituted with other ligands, altering the framework’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under mild conditions.
Major Products
Oxidation: Nitro derivatives of 5-aminobenzene-1,3-dicarboxylate.
Reduction: Reduced forms of cobalt and modified organic linkers.
Substitution: New MOFs with different ligands and altered properties.
科学的研究の応用
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential in drug delivery systems, where the MOF can encapsulate and release therapeutic agents.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in gas storage and separation, particularly for capturing and storing gases like CO₂ and H₂.
作用機序
The mechanism by which 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate exerts its effects is primarily through its ability to form stable coordination bonds with various molecules. The cobalt(2+) ions act as coordination centers, while the organic ligands provide a framework that can interact with target molecules. This interaction can lead to catalytic activity, gas adsorption, or drug encapsulation, depending on the application .
類似化合物との比較
Similar Compounds
- 5-aminobenzene-1,3-dicarboxylate;zinc(2+);4-pyridin-4-ylpyridine;hexahydrate
- 5-aminobenzene-1,3-dicarboxylate;copper(2+);4-pyridin-4-ylpyridine;hexahydrate
- 5-aminobenzene-1,3-dicarboxylate;nickel(2+);4-pyridin-4-ylpyridine;hexahydrate
Uniqueness
The uniqueness of 5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate lies in its specific combination of cobalt(2+) ions and the 4-pyridin-4-ylpyridine ligand, which imparts distinct catalytic and adsorption properties. Compared to similar compounds with different metal ions, this compound may exhibit enhanced stability, reactivity, or selectivity in certain applications .
特性
分子式 |
C26H30Co2N4O14 |
|---|---|
分子量 |
740.4 g/mol |
IUPAC名 |
5-aminobenzene-1,3-dicarboxylate;cobalt(2+);4-pyridin-4-ylpyridine;hexahydrate |
InChI |
InChI=1S/C10H8N2.2C8H7NO4.2Co.6H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*9-6-2-4(7(10)11)1-5(3-6)8(12)13;;;;;;;;/h1-8H;2*1-3H,9H2,(H,10,11)(H,12,13);;;6*1H2/q;;;2*+2;;;;;;/p-4 |
InChIキー |
YKIUAQWGDBDHNI-UHFFFAOYSA-J |
正規SMILES |
C1=CN=CC=C1C2=CC=NC=C2.C1=C(C=C(C=C1C(=O)[O-])N)C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])N)C(=O)[O-].O.O.O.O.O.O.[Co+2].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


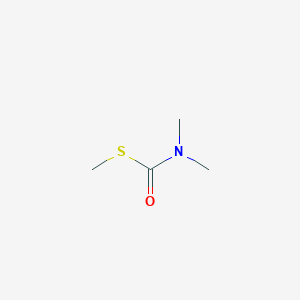
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)



